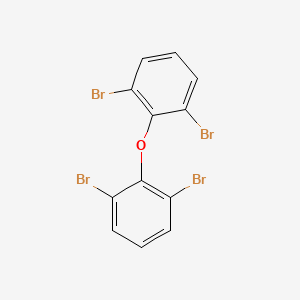

2,2',6,6'-Tetrabromodiphenyl ether

Description

2,2',6,6'-Tetrabromodiphenyl ether is a tetrabrominated congener of polybrominated diphenyl ethers (PBDEs), a class of flame retardants characterized by bromine atoms attached to a diphenyl ether backbone.

Properties

CAS No. |

446254-26-8 |

|---|---|

Molecular Formula |

C12H6Br4O |

Molecular Weight |

485.79 g/mol |

IUPAC Name |

1,3-dibromo-2-(2,6-dibromophenoxy)benzene |

InChI |

InChI=1S/C12H6Br4O/c13-7-3-1-4-8(14)11(7)17-12-9(15)5-2-6-10(12)16/h1-6H |

InChI Key |

WCDCHQGVTZHVSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=C(C=CC=C2Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or a bromine-containing compound as the brominating agent. The process requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Industrial production of 2,2’,6,6’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and processed into various forms for use in different applications .

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:

Photodebromination: This process uses light to break the bromine-carbon bonds, resulting in the formation of less brominated products.

Biodegradation: Certain microorganisms can degrade 2,2’,6,6’-Tetrabromodiphenyl ether, leading to the formation of hydroxylated and debrominated metabolites.

Common Reagents and Conditions

Zero-valent zinc and ascorbic acid: Used in debromination reactions to achieve high conversion rates.

Photocatalysts: Employed in photodebromination to enhance the reaction rate under light exposure.

Microorganisms: Utilized in biodegradation processes to break down the compound in the presence of specific environmental conditions.

Major Products Formed

The major products formed from these reactions include lower-brominated diphenyl ethers, hydroxylated metabolites, and bromophenols .

Scientific Research Applications

2,2’,6,6’-Tetrabromodiphenyl ether has several scientific research applications, including:

Environmental Studies: Used to study the impact of PBDEs on ecosystems and their persistence in various environmental media.

Toxicology: Investigated for its effects on human health, including potential endocrine disruption and immunotoxicity.

Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting and quantifying PBDEs in environmental and biological samples.

Mechanism of Action

The mechanism of action of 2,2’,6,6’-Tetrabromodiphenyl ether involves its interaction with various molecular targets and pathways. It can disrupt endocrine function by mimicking or interfering with hormone activity, particularly thyroid hormones . Additionally, it can induce oxidative stress and modulate immune responses by affecting the production of reactive oxygen species and cytokines .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and number of bromine atoms significantly affect PBDE behavior. Key comparisons include:

- BDE-47 : Lower Log Kow and smaller molecular size enhance bioavailability and bioaccumulation in lipid-rich tissues .

Environmental Persistence and Bioaccumulation

- BDE-47 : Dominates in biotic samples due to its mobility and biomagnification in food chains . Found at 32,300 pg/g lipid in firefighters’ blood, exceeding levels of BDE-209 .

- BDE-209 : Less bioavailable but persistent; detected in Arctic ecosystems at 5 ng/g lipid, with debromination into BDE-47 and BDE-99 observed .

- Hydroxylated Metabolites (e.g., 6-OH-BDE-47) : Increased hydrophilicity enhances receptor binding, causing thyroid disruption and oxidative stress at lower doses than parent compounds .

Toxicity Profiles

Table: Comparative Toxicity of PBDE Congeners

- BDE-47 : Triggers inflammation (IL-6, TNF-α upregulation) and mitochondrial dysfunction in mice at 40 mg/kg .

- Hydroxylated Derivatives : 6-OH-BDE-47 elevates thyroid hormone levels in zebrafish at 1 nM, surpassing parent compound toxicity .

Metabolic and Environmental Degradation Pathways

- Debromination : Higher brominated PBDEs (e.g., BDE-183, BDE-209) degrade into BDE-47 and BDE-154 in fish intestines, increasing bioavailability of toxic lower congeners .

- Photodegradation : Nickel-catalyzed reductive debromination under visible light breaks down BDE-47, but thermodynamic barriers limit efficiency .

- Structural Influence : Bromine positions affect metabolic rates. Para-substituted BDE-47 undergoes faster hydroxylation than ortho-substituted congeners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.